molecular formula C19H13FN2OS B4547950 3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4547950
M. Wt: 336.4 g/mol
InChI Key: YWSPMBFNJDQYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H13FN2OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07326238 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound 3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been explored for their potential anticancer properties. Research has demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines, such as lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231). These compounds, particularly when synthesized under microwave irradiation, have shown promising results, with some being more potent than the standard drug Cisplatin. Additionally, the ability of these compounds to cause DNA cleavage has been investigated, suggesting a mechanism of action involving interference with the genetic material of cancer cells (Hosamani, Reddy, & Devarajegowda, 2015).

Antitubercular Agents

Derivatives of this compound have also been designed and synthesized for their application as novel antitubercular agents. Studies reveal that these compounds exhibit potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity against mammalian cells. The presence of fluorobenzyl and phenyl substituents contributes to the antitubercular activity, and DNA cleavage studies suggest these compounds can effectively interact with bacterial DNA, leading to potential applications in treating tuberculosis (Reddy, Hosamani, & Devarajegowda, 2015).

Larvicidal Activity

Research into the larvicidal properties of derivatives of this compound has shown that certain compounds exhibit significant activity against larval stages of pests. These findings could lead to the development of new pest control agents, especially for combating mosquito-borne diseases (Gorle et al., 2016).

Antibacterial and Antifungal Properties

The exploration of this compound derivatives in antimicrobial research has yielded compounds with potent antibacterial and antifungal effects. These compounds have been tested against various strains of bacteria and fungi, including drug-resistant strains, showcasing their potential as new antimicrobial agents (Pathak, Chawla, & Saraf, 2011); (Kahveci et al., 2020).

Anticonvulsant and Antidepressant Activities

Derivatives of this compound have been investigated for their potential in treating neurological disorders. Studies have shown that some derivatives exhibit promising anticonvulsant and antidepressant activities, highlighting their potential for development into therapeutic agents for epilepsy and depression (Zhang et al., 2016).

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c20-15-8-6-13(7-9-15)11-22-12-21-18-16(19(22)23)10-17(24-18)14-4-2-1-3-5-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSPMBFNJDQYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.